molecular formula C13H23N3 B13596988 {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine

{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine

Cat. No.: B13596988
M. Wt: 221.34 g/mol
InChI Key: HFURCNAFWPLZPS-UHFFFAOYSA-N
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Description

{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine is an organic compound with the molecular formula C13H23N3 It is a derivative of propanediamine, featuring both aminopropyl and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine typically involves the reaction of 1,3-propanediamine with benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of simpler amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-[(3-Aminopropyl)amino]propyl}(benzyl)amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The aminopropyl groups facilitate the formation of hydrogen bonds and electrostatic interactions, while the benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: An aminosilane used for surface modification and functionalization.

    Bis(3-aminopropyl)amine: A related compound with two aminopropyl groups, used in polymer synthesis and as a curing agent.

Uniqueness

{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine is unique due to the presence of both aminopropyl and benzyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

N'-[3-(benzylamino)propyl]propane-1,3-diamine

InChI

InChI=1S/C13H23N3/c14-8-4-9-15-10-5-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,15-16H,4-5,8-12,14H2

InChI Key

HFURCNAFWPLZPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCNCCCN

Origin of Product

United States

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